molecular formula C17H33N3O B14294767 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one CAS No. 116481-88-0

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one

Katalognummer: B14294767
CAS-Nummer: 116481-88-0
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: AGJOSJYGXUJOAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one typically involves the reaction of cyclohexylamine with a suitable piperazine derivative. One common method includes the alkylation of cyclohexylamine with 3,3,5,5-tetramethylpiperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclohexylamino group may enhance its binding affinity, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features.

    Tetramethylpiperazine: A piperazine derivative with tetramethyl substitution.

Uniqueness

1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is unique due to the combination of cyclohexylamino and tetramethyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality compared to simpler analogs.

Eigenschaften

CAS-Nummer

116481-88-0

Molekularformel

C17H33N3O

Molekulargewicht

295.5 g/mol

IUPAC-Name

1-[3-(cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one

InChI

InChI=1S/C17H33N3O/c1-16(2)13-20(15(21)17(3,4)19-16)12-8-11-18-14-9-6-5-7-10-14/h14,18-19H,5-13H2,1-4H3

InChI-Schlüssel

AGJOSJYGXUJOAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C(=O)C(N1)(C)C)CCCNC2CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.